REACTION_CXSMILES
|
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](Cl)[CH:10]=[CH:11][C:12]=3Cl)[C:7](=[O:19])[C:6]=2[C:5](Cl)=[CH:4][CH:3]=1.[NH2:21][C:22]1[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=1>>[CH3:28][C:25]1[CH:26]=[CH:27][C:22]([NH:21][C:2]2[C:15]3[C:14](=[O:16])[C:13]4[C:8](=[C:9]([NH:21][C:22]5[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=5)[CH:10]=[CH:11][C:12]=4[NH:21][C:22]4[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=4)[C:7](=[O:19])[C:6]=3[C:5]([NH:21][C:22]3[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=3)=[CH:4][CH:3]=2)=[CH:23][CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 190° C. for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed four times with methanol (500 parts)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with hot water (500 parts), and dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)NC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)NC1=CC=C(C=C1)C)NC1=CC=C(C=C1)C)=O)NC1=CC=C(C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |